![molecular formula C14H16N2O2 B2831864 N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 61-09-6](/img/structure/B2831864.png)
N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
“N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide” is an organic compound that contains indole and acetamide groups . It is also known as "1H-Indole-3-acetamide, N,N-diethyl-" .
Synthesis Analysis
The synthesis of indazole-containing compounds like “N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide” has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide” is C14H18N2O . It has a molecular weight of 230.31g/mol . The structure contains a total of 42 bonds; 20 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide” include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
“N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide” is typically a white crystalline solid . It is soluble in common organic solvents such as ethanol and acetone . The melting point is not available .Scientific Research Applications
- Findings : Compounds derived from this structure have exhibited inhibitory activity against gastric tumor cells (e.g., MKN45) in vitro. Some compounds even outperformed Gefitinib, a known antitumor drug .
- Metal-Catalyzed Reactions : Transition metal-catalyzed synthesis of 1H-indazoles via N–N bond formation has been successful. Oxygen serves as the terminal oxidant, yielding good to excellent yields .
Antitumor Activity
Synthetic Approaches
Bioactivity Screening
Safety and Hazards
The specific toxicity and hazards of “N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide” should be evaluated based on its specific use and application environment . When handling this compound, it is recommended to wear appropriate protective equipment to avoid skin contact and inhalation . It should be stored in a tightly sealed container in a cool, dry area .
properties
IUPAC Name |
N,N-diethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)14(18)13(17)11-9-15-12-8-6-5-7-10(11)12/h5-9,15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOOWHAYSBIVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
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